molecular formula C20H19N5O4S2 B11248115 Methyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11248115
M. Wt: 457.5 g/mol
InChI Key: CSWUBCKZLBEWBP-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester, a thiadiazole ring, and a 4-methylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Carbamoyl Group: This step involves the reaction of the thiadiazole intermediate with 4-methylphenyl isocyanate to form the corresponding carbamoyl derivative.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under suitable conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Amides, esters

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and carbamoyl group are believed to play a crucial role in its biological activities. For example, the compound may inhibit the activity of certain enzymes or proteins involved in microbial growth or cancer cell proliferation. Additionally, the benzoate ester group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other thiadiazole derivatives to highlight its uniqueness:

    METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE: Unique due to its combination of a benzoate ester, thiadiazole ring, and 4-methylphenyl carbamoyl group.

    Other Thiadiazole Derivatives: May lack one or more of the functional groups present in METHYL 4-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE, resulting in different biological activities and applications.

List of Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol
  • 2-(4-Methylphenyl)-1,3,4-thiadiazole

These similar compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H19N5O4S2

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H19N5O4S2/c1-12-3-7-15(8-4-12)22-18(28)23-19-24-25-20(31-19)30-11-16(26)21-14-9-5-13(6-10-14)17(27)29-2/h3-10H,11H2,1-2H3,(H,21,26)(H2,22,23,24,28)

InChI Key

CSWUBCKZLBEWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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